methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate
Description
The compound methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a pyrano[3,2-c]pyridine derivative characterized by:
- A 2-amino group at position 2.
- A 2-methoxyphenyl substituent at position 3.
- A 7-methyl group.
- A 5-oxo moiety.
- A 6-((tetrahydrofuran-2-yl)methyl) side chain.
- A methyl ester at position 3.
This structure combines aromatic, heterocyclic, and ether functionalities, making it a candidate for studying structure-activity relationships in medicinal chemistry or materials science.
Properties
IUPAC Name |
methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6/c1-13-11-17-19(22(26)25(13)12-14-7-6-10-30-14)18(15-8-4-5-9-16(15)28-2)20(21(24)31-17)23(27)29-3/h4-5,8-9,11,14,18H,6-7,10,12,24H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBSQNRTTIRNJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=CC=C3OC)C(=O)N1CC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and substituted benzaldehydes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce ketones or other oxidized groups to alcohols or other reduced forms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols .
Scientific Research Applications
Methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations
The target compound is compared to analogs from the provided evidence (Table 1):
Table 1: Structural Comparison of Pyrano[3,2-c]pyridine Derivatives
Physicochemical Properties
Melting Points and Solubility
- 3z: Melts at 241–243°C; moderate solubility in methanol .
- 3aa : Melts at 193–194°C; lower polarity due to benzyl group .
- 3ab : Melts at 211–213°C; phenethyl group increases hydrophobicity .
- Target Compound : The tetrahydrofuran-derived side chain likely enhances polarity and solubility in polar solvents (e.g., THF, DMSO) compared to benzyl or phenethyl analogs. However, the ortho-methoxy group may reduce crystallinity slightly compared to para-substituted derivatives.
Spectroscopic Data
- IR Spectroscopy :
- 1H NMR :
- Target Compound : Expected signals include:
- δ 3.2–3.8 ppm (tetrahydrofuran methylene protons).
- δ 6.5–7.5 ppm (ortho-methoxyphenyl aromatic protons).
Crystallographic and Computational Analysis
Biological Activity
Methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a complex organic compound belonging to the pyrano[3,2-c]pyridine class. This class of compounds has gained attention due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The specific compound has been synthesized and evaluated for its biological activity, with promising results indicating potential therapeutic applications.
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrano-pyridine core followed by functionalization at various positions. The compound's structure suggests the presence of multiple functional groups that may contribute to its biological activity.
Antimicrobial Activity
Recent studies have shown that derivatives of pyrano[3,2-c]pyridines exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Activity | Target Organism | Reference |
|---|---|---|---|
| Methyl 2-amino... | Moderate | S. aureus | |
| Methyl 2-amino... | Strong | E. coli |
Antiviral Activity
The antiviral potential of pyrano[3,2-c]pyridines has also been explored. In vitro studies have indicated that these compounds can inhibit viral replication in cell cultures, suggesting mechanisms that may involve interference with viral entry or replication processes .
Cytotoxicity
Cytotoxic assays reveal that methyl 2-amino... exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects. The IC50 values for various cancer cell lines have been reported in recent literature:
The biological activity of methyl 2-amino... is hypothesized to be mediated through multiple pathways:
- Enzyme Inhibition : Compounds in this class often act as inhibitors of key enzymes involved in metabolic pathways of pathogens or cancer cells.
- Cell Cycle Arrest : Some studies suggest that these compounds induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : The generation of ROS can lead to oxidative stress in cells, contributing to cytotoxic effects.
Case Studies
A notable case study involved the evaluation of methyl 2-amino... against multidrug-resistant bacterial strains. Results indicated a significant reduction in bacterial load in treated samples compared to controls, highlighting its potential as a novel antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
